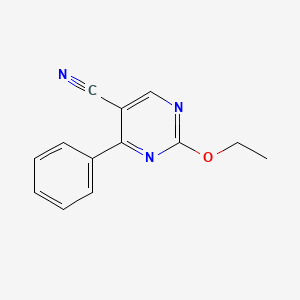
2-Ethoxy-4-phenylpyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound has an ethoxy group at position 2, a phenyl group at position 4, and a carbonitrile group at position 5. It has gained attention in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-phenylpyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of ethyl cyanoacetate with benzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated to promote cyclization, forming the desired pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-4-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The ethoxy and phenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated potential anticancer and antimicrobial activities, suggesting its use in therapeutic applications.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-ethoxy-4-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) by mimicking ATP and binding to the kinase domain. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-phenylpyrimidine-5-carbonitrile: Similar structure with a methoxy group instead of an ethoxy group.
4-Phenylpyrimidine-5-carbonitrile: Lacks the ethoxy group at position 2.
2-Ethoxy-4-methylpyrimidine-5-carbonitrile: Contains a methyl group instead of a phenyl group at position 4
Uniqueness
2-Ethoxy-4-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at position 2 and the phenyl group at position 4 enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
89079-67-4 |
|---|---|
Molekularformel |
C13H11N3O |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
2-ethoxy-4-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-2-17-13-15-9-11(8-14)12(16-13)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 |
InChI-Schlüssel |
LXGQMVREMLUHIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C(C(=N1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


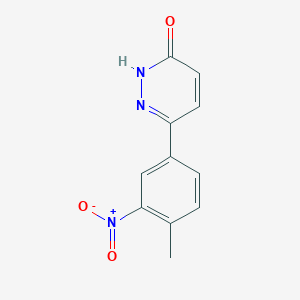
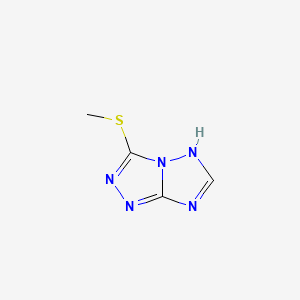
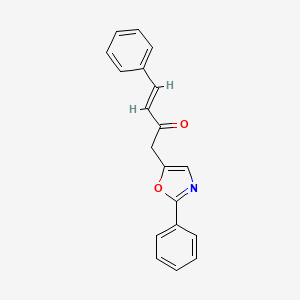
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)


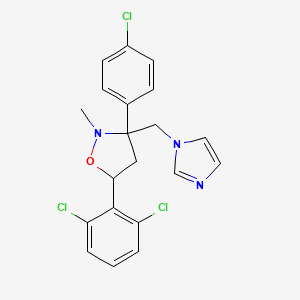
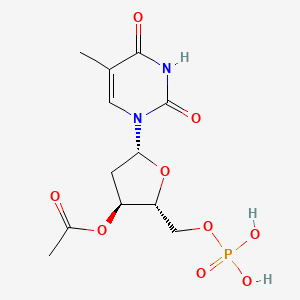
![Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-](/img/structure/B12924335.png)
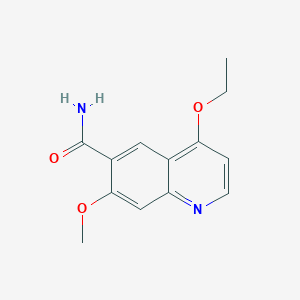
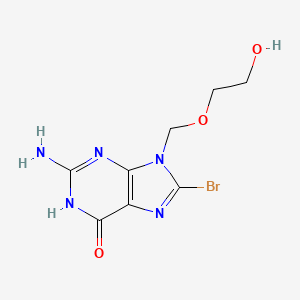
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
